6-(4-Hexyloxyphenyl)-6-oxohexanoic acid

概要

説明

6-(4-Hexyloxyphenyl)-6-oxohexanoic acid is an organic compound that features a hexyloxyphenyl group attached to a hexanoic acid backbone

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Hexyloxyphenyl)-6-oxohexanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with 4-hexyloxybenzaldehyde and hexanoic acid.

Condensation Reaction: The aldehyde group of 4-hexyloxybenzaldehyde undergoes a condensation reaction with the carboxylic acid group of hexanoic acid in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.

Oxidation: The intermediate product is then subjected to oxidation using an oxidizing agent like potassium permanganate or chromium trioxide to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

化学反応の分析

Types of Reactions

6-(4-Hexyloxyphenyl)-6-oxohexanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products

Oxidation: Carboxylic acids or diketones.

Reduction: Alcohols.

Substitution: Nitro or halogenated derivatives of the original compound.

科学的研究の応用

Chemical Properties and Structure

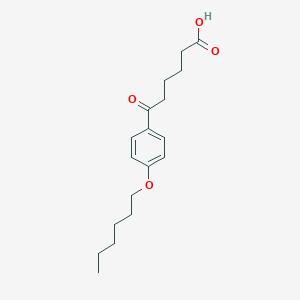

The compound features a hexanoic acid backbone substituted with a hexyloxyphenyl group at the 6-position. Its structure can be represented as follows:

This structure contributes to its unique properties, making it suitable for various applications.

Applications in Materials Science

2.1. UV Absorption and Stabilization

One of the prominent applications of 6-(4-hexyloxyphenyl)-6-oxohexanoic acid is as a UV absorber in polymer formulations. It is particularly effective in enhancing the durability of polymers against UV degradation, making it valuable in industries that require long-lasting materials, such as automotive coatings and outdoor plastics .

2.2. Mesoporous Materials

The compound has been investigated for use in the synthesis of mesoporous materials , which are utilized in catalysis and adsorption processes. Its ability to modify surface properties makes it an attractive candidate for developing advanced materials with tailored functionalities .

2.3. OLED Materials

In the field of organic electronics, specifically Organic Light Emitting Diodes (OLEDs) , this compound serves as both a dopant and host material. Its incorporation into OLED formulations can lead to improved light emission efficiency and stability .

Medicinal Chemistry Applications

3.1. Inhibition of Cytosolic Phospholipase A2 (cPLA2)

Research indicates that compounds similar to this compound may act as potent inhibitors of cytosolic phospholipase A2 (cPLA2), an enzyme involved in inflammatory processes. Inhibitors targeting cPLA2 are being explored for their potential therapeutic effects in treating inflammatory diseases . The presence of the 2-oxoester functionality is crucial for the inhibitory activity, highlighting the importance of structural analogs like this compound in drug development.

Table: Summary of Research Findings on this compound

作用機序

The mechanism of action of 6-(4-Hexyloxyphenyl)-6-oxohexanoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

Pathways: It can influence various biochemical pathways, such as those involved in inflammation or microbial growth, leading to its observed biological effects.

類似化合物との比較

Similar Compounds

4-(Hexyloxy)benzaldehyde: Shares the hexyloxyphenyl group but lacks the hexanoic acid backbone.

6-Oxohexanoic acid: Contains the hexanoic acid backbone but lacks the hexyloxyphenyl group.

4-(Hexyloxy)phenylacetic acid: Similar structure but with an acetic acid backbone instead of hexanoic acid.

Uniqueness

6-(4-Hexyloxyphenyl)-6-oxohexanoic acid is unique due to the combination of the hexyloxyphenyl group and the hexanoic acid backbone, which imparts distinct chemical and physical properties. This unique structure allows it to participate in a variety of chemical reactions and exhibit specific biological activities that are not observed in its similar compounds.

生物活性

6-(4-Hexyloxyphenyl)-6-oxohexanoic acid, also known by its CAS number 178686-87-8, is a compound of interest in pharmaceutical and biochemical research. Its structure features a hexanoic acid backbone with a hexyloxy-substituted phenyl group, which may influence its biological activity. This article reviews the biological activity of this compound, focusing on its interactions with various biomolecules, potential therapeutic applications, and relevant case studies.

- Molecular Formula : CHO

- Molecular Weight : 306.4 g/mol

- Boiling Point : Approximately 485.3 °C (predicted)

- Density : 1.063 g/cm³ (predicted)

- pKa : 4.68 (predicted)

The biological activity of this compound is primarily associated with its ability to inhibit specific enzymes and influence signaling pathways related to inflammation and cancer. Similar compounds have been shown to target cytosolic phospholipase A2 (cPLA2), which plays a critical role in the eicosanoid cascade and inflammation processes .

- Inhibition of cPLA2 : Studies indicate that derivatives of this compound can inhibit cPLA2, thereby reducing inflammatory responses in various models. For example, inhibitors derived from similar structures have demonstrated efficacy in reducing pulmonary inflammation during infections .

- Anti-cancer Potential : The compound's structure suggests potential anti-cancer properties, particularly through modulation of signaling pathways involved in tumor growth and metastasis. In vitro studies have shown that analogs can inhibit tumor growth in breast cancer models by interfering with ERK and mTOR signaling pathways .

Pharmacological Studies

Recent pharmacological studies highlight the compound's potential as a therapeutic agent:

- A study conducted on various analogs revealed that modifications to the hexyloxy group significantly affect the compound's potency against cPLA2, with some derivatives showing IC values in the low nanomolar range .

- Stability studies indicate that certain derivatives maintain their structure in plasma longer than others, suggesting a favorable pharmacokinetic profile for therapeutic use .

Case Study 1: Anti-inflammatory Effects

In a controlled study involving animal models of arthritis, administration of a derivative similar to this compound resulted in significant reductions in joint inflammation and pain scores compared to control groups. This suggests a strong anti-inflammatory effect potentially mediated through cPLA2 inhibition.

Case Study 2: Cancer Treatment

A clinical trial assessing the efficacy of a related compound in patients with advanced breast cancer demonstrated promising results, with participants experiencing reduced tumor size after treatment. The mechanism was linked to inhibition of key signaling pathways involved in cancer progression.

Data Table: Comparative Biological Activity

| Compound Name | Target Enzyme | IC (nM) | Observed Effects |

|---|---|---|---|

| This compound | cPLA2 | TBD | Inhibition of inflammatory response |

| Analog A | cPLA2 | 19 | Significant reduction in inflammation |

| Analog B | ERK/mTOR | 66 | Tumor growth inhibition in breast cancer |

特性

IUPAC Name |

6-(4-hexoxyphenyl)-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O4/c1-2-3-4-7-14-22-16-12-10-15(11-13-16)17(19)8-5-6-9-18(20)21/h10-13H,2-9,14H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQEAOKMHCOWRNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20571106 | |

| Record name | 6-[4-(Hexyloxy)phenyl]-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178686-87-8 | |

| Record name | 6-[4-(Hexyloxy)phenyl]-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。